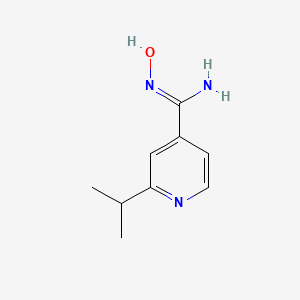

N-Hydroxy-2-isopropylisonicotinimidamide

Description

N-Hydroxy-2-isopropylisonicotinimidamide is a specialized organic compound featuring an isonicotinamide backbone modified with a hydroxylamine (-NHOH) group and an isopropyl substituent. The hydroxylamine moiety may confer redox activity or serve as a pharmacophore, while the isonicotinamide core (a pyridine derivative) could enhance solubility or binding specificity compared to aliphatic analogs .

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N'-hydroxy-2-propan-2-ylpyridine-4-carboximidamide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |

InChI Key |

XNUDJCZWROZGRI-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C1=NC=CC(=C1)/C(=N/O)/N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method is the reaction of isonicotinic acid chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-isopropylisonicotinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the hydroxamic acid moiety to amides or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amides or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-2-isopropylisonicotinimidamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing metalloprotease inhibitors and histone deacetylase inhibitors, which are potential anticancer agents.

Biological Studies: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-isopropylisonicotinimidamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. For example, in histone deacetylase inhibitors, the compound binds to the zinc ion in the enzyme, preventing it from deacetylating histone proteins, which can lead to the activation of tumor suppressor genes .

Comparison with Similar Compounds

N-Hydroxysuccinimide (NHS)

Structural Differences :

- NHS contains a five-membered succinimide ring with two carbonyl groups and an N-hydroxyl group, whereas N-Hydroxy-2-isopropylisonicotinimidamide includes a pyridine ring (aromatic) and a branched isopropyl group.

- Functional Roles :

- NHS is widely used as an activating agent for carboxyl groups in peptide synthesis and bioconjugation due to its ability to form stable active esters .

- The pyridine ring in this compound may enable coordination with metal ions or enhance binding to biological targets, distinguishing it from NHS’s aliphatic reactivity.

Safety Considerations :

Both compounds are labeled for research use only, with NHS explicitly cautioned against medical applications .

N-Hydroxyoctanamide

Structural Differences :

- N-Hydroxyoctanamide has a linear aliphatic chain (C8), contrasting with the aromatic pyridine and isopropyl groups in this compound.

- Functional Roles :

- N-Hydroxyoctanamide’s long hydrocarbon chain suggests applications in surfactant synthesis or lipid-based systems, whereas the target compound’s aromaticity may favor pharmaceutical or catalytic uses.

N-Bis(2-hydroxypropyl)nitrosamine

Structural Differences :

- This compound is a nitrosamine with two 2-hydroxypropyl groups, structurally distinct from the hydroxylamine and pyridine motifs in the target compound.

- Functional Roles: Nitrosamines are notorious carcinogens, often used in toxicological studies, whereas this compound’s hydroxylamine group may impart antioxidant or pro-drug activation properties.

- Safety Considerations: N-Bis(2-hydroxypropyl)nitrosamine is explicitly flagged for laboratory and manufacturing use, with stringent handling requirements due to carcinogenicity .

Comparative Data Table

Research Implications and Gaps

While the provided evidence lacks direct studies on this compound, structural analogs suggest promising avenues for exploration:

- Pharmaceutical Potential: The isonicotinamide scaffold resembles isoniazid (an antitubercular drug), hinting at antimicrobial or antineoplastic applications.

- Catalytic/Metal Chelation : Pyridine derivatives often act as ligands in catalysis; the hydroxylamine group could enable redox-active coordination complexes.

- Safety: Further toxicological profiling is critical, given the hydroxylamine group’s association with genotoxicity in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.